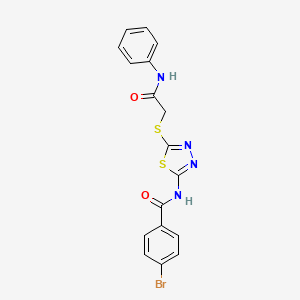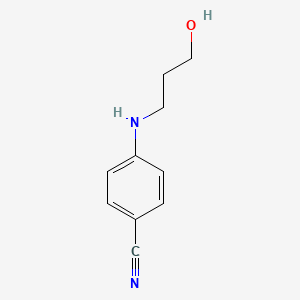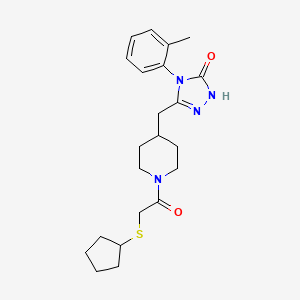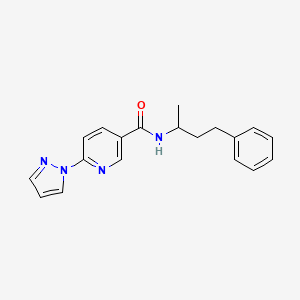
4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of benzamide with a thiadiazole scaffold. Benzamide derivatives are known for their biological properties, including anticancer activity. The thiadiazole ring is a heterocyclic compound containing sulfur and nitrogen, which is often used in medicinal chemistry due to its therapeutic potential.
Synthesis Analysis
The synthesis of benzamide derivatives with a thiadiazole scaffold can be achieved through various methods. For instance, Schiff's bases containing thiadiazole and benzamide groups can be synthesized using microwave-assisted, solvent-free methods, which are considered to be more environmentally friendly and efficient . The synthesis typically involves the cyclization of thioureas or thioamides with bromoacetone or α-bromo ketones in the presence of a base, such as triethylamine or acetophenone . These methods result in the formation of various substituted benzamides, which can be further modified to enhance their biological activity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques provide detailed information about the functional groups present in the compound and the overall molecular architecture, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Benzamide derivatives with a thiadiazole ring can undergo various chemical reactions, depending on the substituents present on the thiadiazole and benzamide moieties. The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities. For example, the bromo group in the compound can be used for further substitution reactions to introduce different pharmacophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the presence of the thiadiazole ring and the substituents attached to it. These properties are important for determining the compound's suitability as a drug candidate, including its pharmacokinetics and pharmacodynamics. Computational studies, such as ADMET predictions, can provide insights into the oral drug-like behavior of these compounds .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Chemical synthesis techniques have been developed to create derivatives related to "4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide", demonstrating the compound's role in advancing heterocyclic chemistry. For instance, unexpected reactions of benzothioamide derivatives with 2‐aryl‐2‐bromoacetonitriles resulted in the formation of 1,2,4-thiadiazoles under certain conditions, showcasing the compound's utility in synthetic organic chemistry and the potential for creating novel molecules with unique properties (Boeini & Mobin, 2011).
Antimicrobial Activity
The antimicrobial potential of compounds structurally related to "this compound" has been a subject of research. These compounds have been synthesized and tested against various gram-positive and gram-negative bacteria, showing promising results. For example, a study synthesized 2′-(substituted)benzylidene hydrazino-5-arylamino-1,3,4-thiadiazoles and evaluated their antimicrobial activity, illustrating the compound's relevance in the development of new antimicrobial agents (Burghate et al., 2007).
Advanced Material Science
The compound's derivatives have also been investigated for their potential applications in material science, such as in the synthesis of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives. These compounds have been characterized by various spectroscopic methods, indicating their potential utility in the development of new materials with specific optical or electronic properties (Hossaini et al., 2017).
Propriétés
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O2S2/c18-12-8-6-11(7-9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQIPYOBMHKEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)


![2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549007.png)



![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)
![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)
![Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2549018.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)

![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)